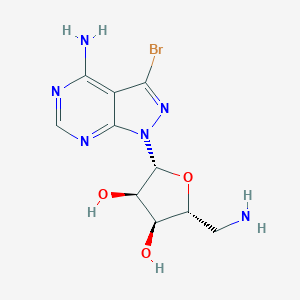

2-amino-3-chloro-N-hydroxypropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-amino-3-chloro-N-hydroxypropanamide" is not directly studied in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected for "2-amino-3-chloro-N-hydroxypropanamide". For instance, the synthesis of related compounds such as N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide and 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives involves the use of amino and hydroxy functionalities, which are also present in "2-amino-3-chloro-N-hydroxypropanamide".

Synthesis Analysis

The synthesis of related compounds often involves the use of nucleophilic centers that react with electrophiles to form more complex structures. For example, the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with dihaloalkanes and aldehydes lead to the formation of hexahydro-4-pyrimidinones or oxazolidines . Similarly, the synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives is catalyzed by an ionic liquid, which acts as an efficient and recoverable catalyst . These methods suggest that the synthesis of "2-amino-3-chloro-N-hydroxypropanamide" could potentially involve similar nucleophilic and electrophilic reactions.

Molecular Structure Analysis

The molecular structure of compounds can be significantly affected by the presence of different functional groups and their stereochemistry. For instance, the preparation and characterization of two crystalline forms of a related compound, TKS159, showed that polymorphism can occur, leading to different physical properties . This indicates that "2-amino-3-chloro-N-hydroxypropanamide" may also exhibit polymorphism, which could affect its physical and chemical properties.

Chemical Reactions Analysis

The chemical reactions of related compounds are influenced by their functional groups. The study of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide showed chemoselectivity in its reactions with electrophiles . This suggests that "2-amino-3-chloro-N-hydroxypropanamide" may also undergo chemoselective reactions, potentially leading to the formation of various derivatives depending on the reacting electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds can be deduced from their molecular structure and the nature of their functional groups. For example, the thermal analysis of TKS159 revealed different thermal behaviors for its polymorphs, which were characterized by distinct melting points and phase transitions . This suggests that "2-amino-3-chloro-N-hydroxypropanamide" could also have unique thermal properties that can be characterized using similar analytical techniques. Additionally, the use of an ionic liquid in the synthesis of related compounds implies that "2-amino-3-chloro-N-hydroxypropanamide" might also be synthesized under green chemistry conditions, which could influence its solubility and reactivity .

科学的研究の応用

Chemical Speciation and Metal Complexation

A study by Duarte et al. (2013) explored the chemical speciation of β-alaninohydroxamic acid (a derivative of 2-amino-N-hydroxypropanamide) with vanadium (V) in aqueous solution, utilizing density functional theory (DFT) for calculating thermodynamic properties and NMR chemical shifts. This work highlights the complex's potential in modeling metal speciation in aqueous solutions, offering insights into the environmental and biological roles of similar compounds Duarte et al., 2013.

Synthesis of Chiral Monomers and Polymers

Gómez et al. (2003) reported on the synthesis of a chiral monomer precursor for stereoregular polyamide, derived from natural amino acids and involving 2-amino-1-propanol (analogous in structural motifs to 2-amino-3-chloro-N-hydroxypropanamide). This work demonstrates the utility of these compounds in creating advanced materials with potential applications in biodegradable plastics and pharmaceuticals Gómez et al., 2003.

Antifungal and Anticancer Agents

Flores-Holguín et al. (2019) conducted a computational peptidology study on antifungal tripeptides containing 2-amino-3-phenylpropanamido sequences. This research, using conceptual density functional theory, offers valuable insights into the design of new antifungal drugs, emphasizing the relevance of 2-amino-3-chloro-N-hydroxypropanamide derivatives in medicinal chemistry Flores-Holguín et al., 2019.

Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives as potential anticancer agents, indicating the broader applicability of 2-amino-3-chloro-N-hydroxypropanamide derivatives in developing new therapeutic molecules Kumar et al., 2009.

特性

IUPAC Name |

2-amino-3-chloro-N-hydroxypropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWBXJPECQJXKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NO)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10330784 |

Source

|

| Record name | 2-amino-3-chloro-N-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-chloro-N-hydroxypropanamide | |

CAS RN |

120854-55-9 |

Source

|

| Record name | 2-amino-3-chloro-N-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride](/img/structure/B130585.png)

![3-[2-(2-Hydroxyphenoxy)ethylamino]propane-1,2-diol](/img/structure/B130594.png)

![(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B130599.png)